5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid

Lipophilicity Membrane Permeability Prodrug Design

Unprotected 5-aminolevulinic acid (5-ALA) is highly hydrophilic (LogP ~ -0.93), limiting its solubility in organic solvents and complicating synthetic workup. N-Cbz-5-aminolevulinic acid resolves this by masking the primary amine with a Cbz group, raising LogP to 1.46 and enabling dissolution in dichloromethane and ethyl acetate. Key advantages: - Orthogonal protection: Cbz is cleaved by neutral hydrogenolysis (Pd/C, H₂), compatible with acid-/base-sensitive substrates. - Crystalline intermediate facilitates purification by recrystallization at multi-gram scale. - Essential building block for 5-ALA-dendrimer conjugates, porphobilinogen analogs, and lipophilic PDT prodrugs.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
CAS No. 112661-85-5
Cat. No. B057352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
CAS112661-85-5
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)CCC(=O)O
InChIInChI=1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17)
InChIKeyGOBFUUKGAGSJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-5-Aminolevulinic Acid Overview


5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid, also known as N-Cbz-5-aminolevulinic acid, is a protected derivative of the endogenous metabolite 5-aminolevulinic acid (5-ALA). With molecular formula C₁₃H₁₅NO₅ and molecular weight 265.26 g/mol, this compound belongs to the class of N-carbamate-protected amino acid derivatives . The benzyloxycarbonyl (Cbz or Z) protecting group masks the primary amine, while the free carboxylic acid and 4-oxo (ketone) functionalities remain available for further chemical transformations . It is widely employed as a building block in solution-phase peptide synthesis and as an intermediate for constructing bioactive 5-ALA conjugates, porphobilinogen analogs, and photodynamic therapy prodrugs [1].

Why N-Cbz-5-ALA Cannot Be Replaced


Protected 5-aminolevulinic acid derivatives are not interchangeable because each N-protecting group (Cbz, Boc, Fmoc) dictates orthogonal deprotection chemistry, synthetic route compatibility, and intermediate stability [1]. Unprotected 5-ALA (LogP approximately -0.93) is highly hydrophilic, limiting its utility in organic synthesis and requiring aqueous workup conditions that are incompatible with many coupling reactions . The Cbz group confers a LogP of 1.46, substantially increasing lipophilicity and enabling dissolution in organic solvents such as dichloromethane and ethyl acetate . Furthermore, Cbz is cleaved under neutral hydrogenolysis (Pd/C, H₂), whereas Boc requires strong acid (TFA) and Fmoc requires base (piperidine); selecting the wrong protected intermediate can lead to premature deprotection, side reactions, or incompatibility with acid- or base-sensitive substrates [1].

Quantitative Evidence: N-Cbz-5-ALA vs. Analogs


Lipophilicity Advantage Over Unprotected 5-ALA

N-Cbz-5-aminolevulinic acid exhibits substantially higher computed lipophilicity (LogP = 1.46) compared to the parent molecule 5-aminolevulinic acid (LogP = -0.93), representing a ΔLogP of +2.39 log units . This shift from negative to positive LogP indicates a fundamental change in partitioning behavior: the Cbz-protected derivative favors organic phases, enabling dissolution in non-aqueous reaction media and facilitating extraction and purification by standard organic solvent workup. In contrast, 5-ALA (LogP -0.93 to -1.55 depending on computational method) remains predominantly in the aqueous phase, limiting its compatibility with water-sensitive coupling reagents such as DCC or HBTU [1]. The increased lipophilicity also predicts enhanced passive membrane permeability, a critical parameter for prodrug design in photodynamic therapy applications where cellular uptake of the prodrug is rate-limiting for protoporphyrin IX (PpIX) generation [2].

Lipophilicity Membrane Permeability Prodrug Design

Orthogonal Deprotection: Cbz vs. Boc vs. Fmoc

The Cbz protecting group on N-Cbz-5-aminolevulinic acid is uniquely removed by catalytic hydrogenolysis (typically H₂, Pd/C), whereas the Boc group requires strong acid (e.g., TFA) and the Fmoc group requires base (e.g., 20% piperidine in DMF) [1]. This mechanistically orthogonal deprotection allows Cbz to be selectively removed in the presence of Boc and Fmoc groups, or conversely, Boc or Fmoc can be removed while leaving Cbz intact. Cbz is stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal . In practical terms, this means that N-Cbz-5-aminolevulinic acid can be employed in multi-step synthetic sequences where acid- or base-labile functionalities are present elsewhere in the molecule, without risking premature deprotection . The orthogonal nature of Cbz relative to Boc and Fmoc is a well-established principle in peptide chemistry, as documented in standard reference works [1].

Orthogonal Protection Peptide Synthesis Deprotection Strategy

Solution-Phase Synthesis Compatibility vs. Fmoc/Boc Analogs

While Fmoc and Boc are the dominant α-amino protecting groups in solid-phase peptide synthesis (SPPS), Cbz (Z) is the conventional choice for solution-phase peptide synthesis, where stepwise coupling and intermediate purification are performed in batch mode . N-Cbz-5-aminolevulinic acid is specifically suited for solution-phase routes: upon hydrogenolytic deprotection, the byproducts are toluene and CO₂ (both volatile and easily removed), whereas Boc deprotection generates isobutylene and Fmoc deprotection generates dibenzofulvene, which requires scavenging or extraction [1]. The Cbz group also imparts sufficient crystallinity to protected intermediates, facilitating purification by recrystallization rather than chromatography—a distinct practical advantage at preparative scale . Published literature confirms that Cbz-protected amino acids have been utilized in solution-phase synthesis since the foundational work of Bergmann and Zervas in 1932, and remain relevant for routes where SPPS is impractical .

Solution-Phase Peptide Synthesis Synthetic Route Design Protecting Group Strategy

Defined Purity Specifications with QC Documentation

Commercially available N-Cbz-5-aminolevulinic acid is supplied with defined purity specifications that vary by vendor. Capotchem specifies purity of 97% (Min, HPLC) with moisture content ≤0.5% Max [1]. Bidepharm offers standard purity of 95%+ and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . Chemenu lists purity at 95% (Catalog CM276389) with storage at 2–8°C . These documented purity levels are critical for reproducible synthesis: residual deprotected 5-ALA or other impurities can compete in coupling reactions or generate side products. In contrast, Boc-5-aminolevulinic acid (AnaSpec) and Fmoc-5-aminolevulinic acid are less commonly stocked with equivalent multi-vendor QC documentation, limiting procurement flexibility .

Purity Specification Quality Control HPLC-NMR-GC

Cold-Chain Storage Stability Requirements

N-Cbz-5-aminolevulinic acid is shipped at room temperature (continental US) with recommended long-term storage at 2–8°C in a sealed, dry container . The Safety Data Sheet (SDS) further specifies storage in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuff and incompatible materials . These defined storage parameters provide procurement and logistics teams with clear guidelines for inventory management. While specific accelerated stability data or ICH-guided shelf-life studies are not publicly available for this research-grade compound, the explicit vendor storage recommendations (2–8°C) indicate that the Cbz carbamate is stable under refrigeration, consistent with the general stability of N-Cbz-amino acids .

Storage Stability Cold-Chain Logistics Shelf-Life

Photodynamic Therapy and Diagnostic Applications

N-Cbz-5-aminolevulinic acid is documented as a photosensitizer and diagnostic agent in photodynamic diagnosis (PDD), where its selective accumulation in tumor tissues enables fluorescence-based visualization of cancerous lesions . The compound serves as a prodrug precursor: upon cellular uptake and intracellular cleavage of the Cbz group, the liberated 5-ALA enters the heme biosynthesis pathway and is metabolized to protoporphyrin IX (PpIX), a fluorescent and phototoxic species [1]. While quantitative head-to-head data comparing N-Cbz-5-ALA directly against methyl aminolevulinate (MAL) or hexyl aminolevulinate (HAL) in identical assay systems are not available in the identified literature, the general strategy of using Cbz-protected 5-ALA derivatives to modulate lipophilicity and cellular uptake is consistent with the approach described by Zhu et al. (2017), who demonstrated that tailored 5-ALA prodrugs with balanced hydrophilicity/lipophilicity generate PpIX and exhibit antitumor activity in S180 fibrosarcoma models [1]. Patent literature further discloses 5-ALA derivatives as photosensitizing agents for photodynamic therapy and diagnosis [2].

Photodynamic Diagnosis Photosensitizer Prodrug Tumor Imaging

Recommended Procurement Scenarios for N-Cbz-5-ALA


Solution-Phase Peptide Synthesis of 5-ALA Conjugates

When the synthetic route employs solution-phase rather than solid-phase methodology, N-Cbz-5-aminolevulinic acid is the appropriate protected 5-ALA building block. The Cbz group provides the necessary amino protection during coupling reactions (e.g., with DCC/HBTU) and can be cleanly removed by catalytic hydrogenolysis (Pd/C, H₂) without exposing the peptide product to strong acid or base [1]. The crystalline nature of Cbz-protected intermediates facilitates purification by recrystallization, a practical advantage at multi-gram scale . This scenario applies to the synthesis of 5-ALA-dendrimer conjugates, 5-ALA-vitamin bioconjugates, and pseudopeptide derivatives of 5-ALA as documented in the literature [2].

Multi-Step Synthesis with Orthogonal Amine Protection

In complex synthetic sequences where multiple amine functionalities must be sequentially unveiled, N-Cbz-5-aminolevulinic acid enables orthogonal protection strategies. Because Cbz is removed by hydrogenolysis, while Boc requires acid (TFA) and Fmoc requires base (piperidine), all three protecting groups can coexist in the same molecule and be removed independently in any order [1]. This is essential for synthesizing heterobifunctional linkers, peptide-drug conjugates, and porphobilinogen analogs where the 5-ALA amino group must be revealed at a specific synthetic stage without affecting other protected amines .

Prodrug Design and Photodynamic Therapy

N-Cbz-5-aminolevulinic acid serves as a starting material for designing lipophilic 5-ALA prodrugs intended for photodynamic therapy (PDT) and photodynamic diagnosis (PDD). The Cbz group increases LogP from approximately -0.93 (5-ALA) to 1.46, enhancing membrane permeability [1]. The Cbz group can be cleaved intracellularly by esterases or by design through a self-immolative linker, liberating free 5-ALA for conversion to the photosensitizer PpIX . This scenario is supported by patent literature (WO2012127466A1) describing 5-ALA derivatives for PDT and by published synthesis and evaluation studies of novel 5-ALA prodrugs [2].

Porphobilinogen and Tetrapyrrole Biosynthesis Research

N-Cbz-5-aminolevulinic acid is a key protected intermediate in the chemical synthesis of porphobilinogen (PBG), the monopyrrole precursor of all natural tetrapyrroles including heme, chlorophyll, and vitamin B₁₂ [1]. The Cbz protecting group enables the crossed aldol condensation between two differentiated 5-ALA units, a critical step in biomimetic PBG synthesis. The resulting crystalline, storable precursor can be transformed in high yield into PBG and its bioconjugates, as described in the literature on porphobilinogen chemical synthesis .

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